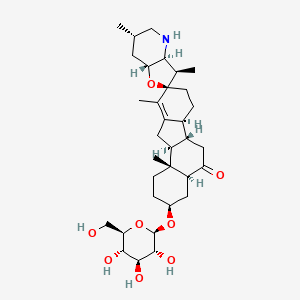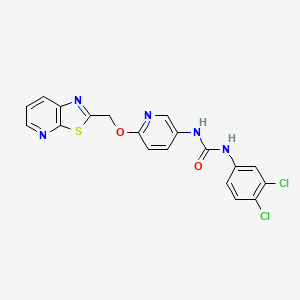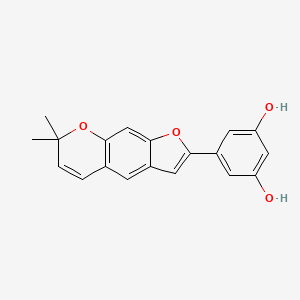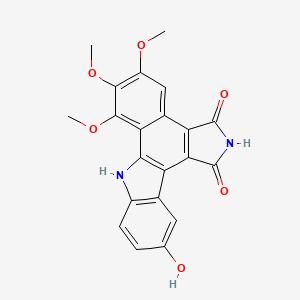![molecular formula C20H26F3N3O4 B12373251 (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an adamantyl group, a bicyclic hexane ring, and a trifluoroacetic acid moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the adamantyl group, the introduction of the azabicyclohexane ring, and the incorporation of the trifluoroacetic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantyl moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of nitrile to primary amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the azabicyclohexane ring can provide structural rigidity. The trifluoroacetic acid moiety may facilitate interactions with polar or charged residues in the target protein.
類似化合物との比較
Similar Compounds
- (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
- (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Uniqueness
The presence of the trifluoroacetic acid moiety and the dideuterio substitution in the hexane ring distinguishes this compound from its analogs. These features may enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
特性
分子式 |
C20H26F3N3O4 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H25N3O2.C2HF3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;3-2(4,5)1(6)7/h10-15,23H,1-7,9,20H2;(H,6,7)/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1; |
InChIキー |
KVBUVKKLNZGQEE-KIZCCTKRSA-N |
異性体SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].C(=O)(C(F)(F)F)O |
正規SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)




![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)



![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)

